
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is a chemical compound with the molecular formula C7H8ClNOS It is a derivative of carbamoyl chloride, featuring a thiophene ring substituted at the 3-position with a methyl group and a carbamoyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride typically involves the reaction of N-methylthiophen-3-ylmethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamoyl chloride product. The general reaction scheme is as follows:
N-methylthiophen-3-ylmethylamine+Phosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phosgene gas is carefully controlled, and safety measures are implemented to handle this highly toxic reagent.
化学反应分析
Types of Reactions
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methylthiophen-3-ylmethylamine and carbon dioxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various thiophene derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts such as palladium and nickel may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve reactants and control reaction conditions.
Major Products Formed
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with thiols.
科学研究应用
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with unique electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification.
作用机制
The mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate or urea linkages with amines and other nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
- N-methyl-N-(thiophen-2-ylmethyl)carbamoylchloride
- N-methyl-N-(furan-3-ylmethyl)carbamoylchloride
- N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride
Uniqueness
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in chemical and biological research.
属性
分子式 |
C7H8ClNOS |
|---|---|
分子量 |
189.66 g/mol |
IUPAC 名称 |
N-methyl-N-(thiophen-3-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-9(7(8)10)4-6-2-3-11-5-6/h2-3,5H,4H2,1H3 |
InChI 键 |
RNHBNZABEGLRAD-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CSC=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



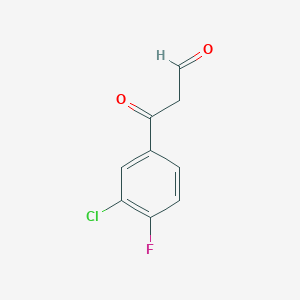
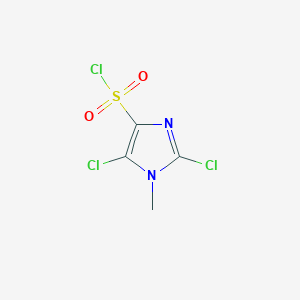
![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
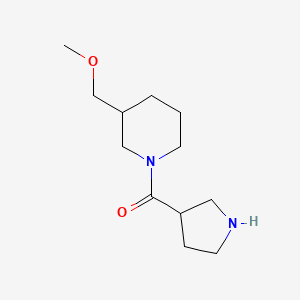
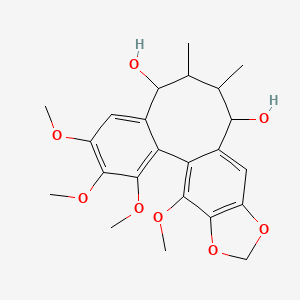
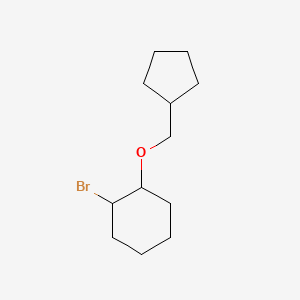
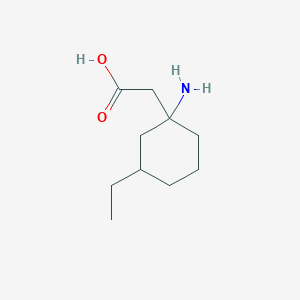
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
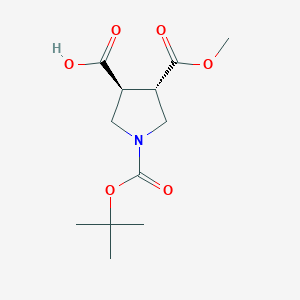
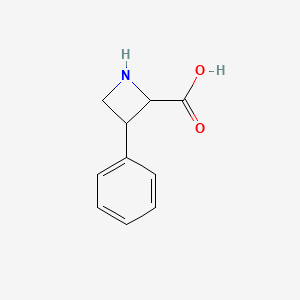
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)

![6-Bromo-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13325154.png)
